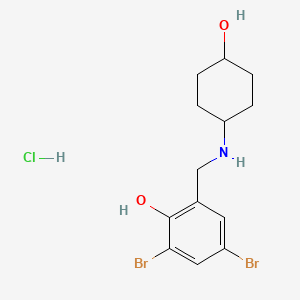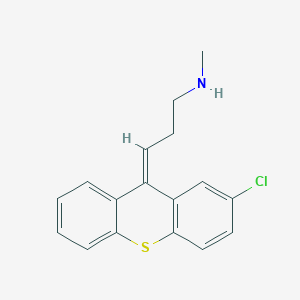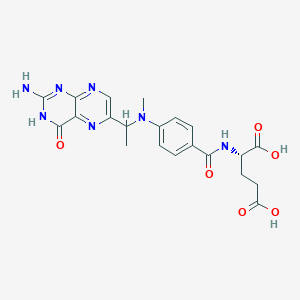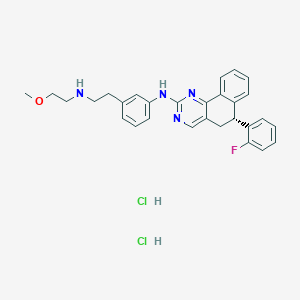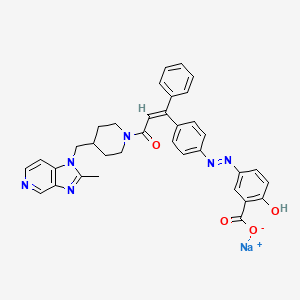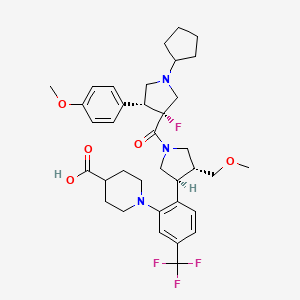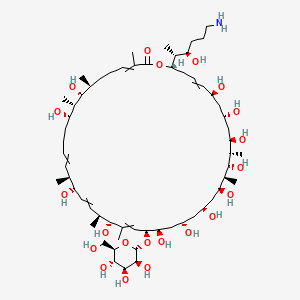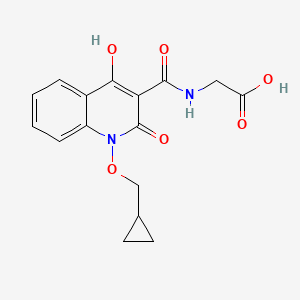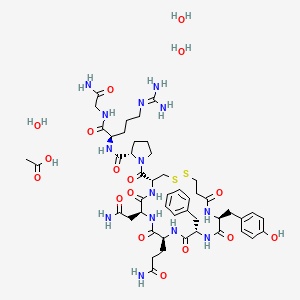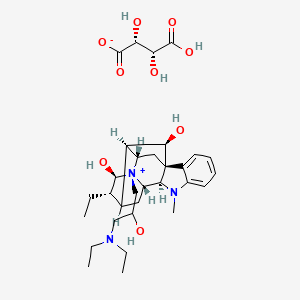
DK-139
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DK-139 is an inhibitor of NF-kappaB-mediated GROalpha expression, suppressing the TNFalpha-induced invasive capability of MDA-MB-231 human breast cancer cells.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties in Lung Cancer Cells
DK-139, a synthetic chalcone derivative, demonstrates significant anticancer properties. In a study focusing on A549 lung cancer cells, DK-139 was found to activate DNA damage responses and induce apoptosis independently of the tumor suppressor p53. This process involved the production of reactive oxygen species (ROS), leading to DNA damage and activation of the caspase-2 cascade, a key pathway in apoptosis. The research highlights DK-139's potential as a therapeutic agent for lung cancer treatment (Gil et al., 2019).
Inhibition of Tumor Metastasis in Breast Cancer Cells
Another study revealed that DK-139 suppresses the invasive capabilities of MDA-MB-231 human breast cancer cells. This effect is achieved by inhibiting NF-κB-mediated GROα expression, a key factor in tumor progression. DK-139 effectively prevented cell migration and invasion, indicating its potential as a drug candidate for inhibiting tumor cell locomotion and invasion (Lee et al., 2016).
Suppression of Inflammatory Responses in Microglial Cells
In the context of neuroinflammation, DK-139 has been shown to suppress inflammatory responses in microglial cells, the resident immune cells of the central nervous system. It inhibits the Akt/NF-κB signaling pathway, which is crucial in Toll-like receptor 4 (TLR4)-mediated inflammatory responses. These findings suggest that DK-139 could be an effective anti-inflammatory agent for conditions involving microglial activation (Lee et al., 2012).
Unfolded Protein Response-Mediated Apoptosis in Lung Cancer
A study on the effect of DK-139 on lung cancer cells showed that it induces apoptosis through the unfolded protein response (UPR) pathway. DK-139 treatment led to increased expression of ER stress sensors and stimulated caspase-mediated apoptosis. This mechanism suggests another avenue through which DK-139 could be used in lung cancer treatment (Gil et al., 2018).
Eigenschaften
CAS-Nummer |
1426059-23-5 |
|---|---|
Produktname |
DK-139 |
Molekularformel |
C18H18O5 |
Molekulargewicht |
314.33 |
IUPAC-Name |
(E)-3-(3,5-dimethoxyphenyl)-1-(2-hydroxy-5-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C18H18O5/c1-21-13-5-7-18(20)16(11-13)17(19)6-4-12-8-14(22-2)10-15(9-12)23-3/h4-11,20H,1-3H3/b6-4+ |
InChI-Schlüssel |
GUNJFYJQOLVLTF-GQCTYLIASA-N |
SMILES |
OC1=C(C(/C=C/C2=CC(OC)=CC(OC)=C2)=O)C=C(OC)C=C1 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
DK-139; DK 139; DK139; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



